molecular formula C9H8N2O3 B8575840 3-methoxy-1H-indazole-5-carboxylic acid

3-methoxy-1H-indazole-5-carboxylic acid

Cat. No. B8575840
M. Wt: 192.17 g/mol
InChI Key: HGEQQTLZQSGXFK-UHFFFAOYSA-N
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Patent
US08993586B2

Procedure details

The title compound was prepared by a method analogous to that described for Intermediate 16, using 1-ethyl 5-methyl 3-methoxy-1H-indazole-1,5-dicarboxylate, the regioisomeric product formed in Step 3. +ESI (M+H) 193.1; 1H NMR (400 MHz, DMSO-d6, δ): 12.65 (br. s., 1H), 12.26 (s, 1H), 8.18 (s, 1H), 7.86 (dd, J=8.9, 1.5 Hz, 1H), 7.38 (d, J=8.8 Hz, 1H), 3.99 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-ethyl 5-methyl 3-methoxy-1H-indazole-1,5-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1C(=O)C2C(=CC=C(C(O)=O)C=2)N1.[CH3:15][O:16][C:17]1[C:25]2[C:20](=[CH:21][CH:22]=[C:23]([C:26]([O:28]C)=[O:27])[CH:24]=2)[N:19](C(OCC)=O)[N:18]=1>>[CH3:15][O:16][C:17]1[C:25]2[C:20](=[CH:21][CH:22]=[C:23]([C:26]([OH:28])=[O:27])[CH:24]=2)[NH:19][N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1NC2=CC=C(C=C2C1=O)C(=O)O
Step Two
Name
1-ethyl 5-methyl 3-methoxy-1H-indazole-1,5-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NN(C2=CC=C(C=C12)C(=O)OC)C(=O)OCC
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=NNC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.